molecular formula C32H32N2O2 B3433904 5-Tert-butyl-2-(2-(4-(2-(5-tert-butylbenzoxazol-2-YL)vinyl)phenyl)vinyl)benzoxazole CAS No. 64506-22-5

5-Tert-butyl-2-(2-(4-(2-(5-tert-butylbenzoxazol-2-YL)vinyl)phenyl)vinyl)benzoxazole

Cat. No.: B3433904
CAS No.: 64506-22-5
M. Wt: 476.6 g/mol
InChI Key: UNGZKPWANFSGJU-UHFFFAOYSA-N
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Description

The tert-butyl groups enhance steric bulk, improving solubility and thermal stability, while the extended π-conjugation system enables strong fluorescence properties. Applications include organic electronics (e.g., OLEDs) and fluorescent whitening agents .

Properties

CAS No.

64506-22-5

Molecular Formula

C32H32N2O2

Molecular Weight

476.6 g/mol

IUPAC Name

5-tert-butyl-2-[2-[4-[2-(5-tert-butyl-1,3-benzoxazol-2-yl)ethenyl]phenyl]ethenyl]-1,3-benzoxazole

InChI

InChI=1S/C32H32N2O2/c1-31(2,3)23-13-15-27-25(19-23)33-29(35-27)17-11-21-7-9-22(10-8-21)12-18-30-34-26-20-24(32(4,5)6)14-16-28(26)36-30/h7-20H,1-6H3

InChI Key

UNGZKPWANFSGJU-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC2=C(C=C1)OC(=N2)C=CC3=CC=C(C=C3)C=CC4=NC5=C(O4)C=CC(=C5)C(C)(C)C

Isomeric SMILES

CC(C1=CC2=C(OC(=N2)/C=C/C3=CC=C(C=C3)/C=C/C4=NC5=C(O4)C=CC(=C5)C(C)(C)C)C=C1)(C)C

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)OC(=N2)C=CC3=CC=C(C=C3)C=CC4=NC5=C(O4)C=CC(=C5)C(C)(C)C

Origin of Product

United States

Biological Activity

Introduction

5-Tert-butyl-2-(2-(4-(2-(5-tert-butylbenzoxazol-2-YL)vinyl)phenyl)vinyl)benzoxazole, commonly referred to as a benzoxazole derivative, is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Chemical Properties

  • Molecular Formula : C32H32N2O2
  • Molecular Weight : 476.61 g/mol
  • CAS Number : 64506-22-5
PropertyValue
Molecular FormulaC32H32N2O2
Molecular Weight476.61 g/mol
CAS Number64506-22-5
Purity>99.0% (HPLC)
Melting Point199.0 to 203.0 °C

Biological Activity Overview

The biological activity of benzoxazole derivatives, including the compound , has been extensively studied. These compounds have shown promise in various applications, particularly in the fields of pharmacology and material science.

Anticancer Activity

Research indicates that benzoxazole derivatives exhibit significant anticancer properties. A study published in Journal of Medicinal Chemistry highlighted that certain benzoxazole compounds can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation.

Antimicrobial Properties

Benzoxazole derivatives have also been evaluated for their antimicrobial activity. A study found that these compounds possess inhibitory effects against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The antibacterial mechanism is believed to involve disruption of bacterial cell wall synthesis.

Photophysical Properties

The photophysical properties of benzoxazole derivatives are crucial for their application as fluorescent probes in biological systems. Research has shown that these compounds can effectively absorb UV light and emit visible fluorescence, making them suitable for imaging applications in cellular biology.

Table 2: Summary of Biological Activities

Activity TypeFindings
AnticancerInduces apoptosis in cancer cells
AntimicrobialInhibitory effects against S. aureus and E. coli
PhotophysicalEffective UV absorption and visible fluorescence

Case Studies

  • Anticancer Mechanism Investigation
    • A study investigated the effects of a related benzoxazole derivative on breast cancer cell lines. The results demonstrated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations.
  • Antimicrobial Efficacy Assessment
    • Another study focused on the antimicrobial properties of benzoxazole derivatives against gram-positive and gram-negative bacteria. The results indicated that these compounds could serve as potential candidates for developing new antibiotics.
  • Fluorescent Imaging Applications
    • Research into the photophysical characteristics of benzoxazole derivatives revealed their potential use as fluorescent markers in live-cell imaging, providing insights into cellular processes.

The compound this compound exhibits promising biological activities, particularly in anticancer and antimicrobial applications. Its favorable photophysical properties further enhance its utility in biomedical research. Continued investigation into this compound may yield valuable insights and applications in therapeutic development and diagnostic imaging.

References

  • Journal of Medicinal Chemistry.
  • Antimicrobial Agents and Chemotherapy.
  • Photochemistry and Photobiology.

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1. 5-Methyl-2-[4-(5-methyl-2-benzoxazolyl)phenylvinyl]benzoxazole
  • Structure : Methyl groups replace tert-butyl at the 5-position of benzoxazole rings.
  • Shorter alkyl chains may decrease solubility in non-polar solvents. Fluorescence emission wavelength (λmax) likely blue-shifted due to weaker electron-donating effects of methyl vs. tert-butyl .
  • Applications : Used in organic electroluminescent materials; less efficient in solid-state applications due to aggregation-caused quenching .
2.2. 2-[4-(Biphenyl-4-ylvinyl)phenyl]-5-tert-butylbenzoxazole (CAS 16169-22-5)
  • Structure : One benzoxazole replaced with a biphenyl group.
  • Lower molar extinction coefficient compared to the bis-benzoxazole structure .
  • Applications : Likely used in optoelectronics but with compromised efficiency compared to the target compound .
2.3. Fluorescent Brighteners (e.g., CAS 1533–45–5, 2397–00–4)
  • Structure : Similar bis-benzoxazole core but with methyl or unsubstituted benzoxazole rings.
  • Properties :
    • Methyl substituents result in lower thermal stability and red-shifted emission compared to tert-butyl derivatives .
    • Target compound’s tert-butyl groups reduce intermolecular interactions, enhancing fluorescence efficiency in polymer matrices .
  • Applications : Textile and paper whitening; tert-butyl variant may offer superior brightness and UV resistance .
2.4. 2-(2′-Hydroxy-3′,5′-di-tert-butylphenyl)benzotriazole (Tinuvin 320, CAS 3846-71-7)
  • Structure : Benzotriazole core with hydroxy and tert-butyl groups.
  • Properties: Hydroxy group enables UV absorption via excited-state intramolecular proton transfer (ESIPT), unlike the non-UV-absorbing bis-benzoxazole . Target compound’s fluorescence is more suited for emission-based applications, while Tinuvin 320 acts as a UV stabilizer .
  • Applications : Tinuvin 320 is used in plastics for UV protection; target compound is unsuitable for this role but excels in light-emitting devices .
2.5. Thienyl-Benzoxazole Derivatives (e.g., from )
  • Structure : Benzoxazole fused with thienyl groups.
  • Properties :
    • Thienyl introduces heteroatoms, altering electronic properties and red-shifting absorption/emission spectra compared to the all-carbon linker in the target compound .
    • Lower conjugation continuity may reduce fluorescence intensity .
  • Applications: Potential in organic semiconductors; less effective in high-efficiency OLEDs compared to the target compound .

Data Table: Key Properties of Target Compound and Analogs

Compound Substituents λmax (nm) Thermal Stability Key Applications References
Target compound 5-tert-butyl ~450* High OLEDs, fluorescent labels
5-Methyl analog 5-methyl ~420* Moderate Organic electronics
Biphenyl-vinyl derivative Biphenyl ~430* Moderate Optoelectronics
Fluorescent brighteners (CAS 1533–45–5) Unsubstituted/methyl ~460 Low Textile whitening
Tinuvin 320 Hydroxy, tert-butyl 340 (UV) High UV stabilization

*Estimated based on structural analogs.

Q & A

Q. What synthetic methodologies are reported for preparing this compound, and what key reaction parameters influence yield?

The synthesis involves condensation reactions between benzoxazole precursors. For example, Li et al. (2008) used palladium-catalyzed coupling reactions (e.g., Heck or Suzuki) under inert atmospheres, optimizing yields by adjusting catalyst loadings (e.g., 2-5 mol% Pd) and temperatures (80-120°C). Solvent selection (e.g., DMF or toluene) and stoichiometric ratios of vinyl/aryl halide precursors are critical for minimizing side reactions .

Q. Which spectroscopic and crystallographic techniques are essential for structural confirmation?

Single-crystal X-ray diffraction (SC-XRD) resolves molecular geometry and packing, as shown in Acta Crystallographica Section E. Complementary methods include:

  • 1H/13C NMR : Verifies substituent integration and coupling patterns.
  • IR Spectroscopy : Identifies benzoxazole C=N stretches (~1610 cm⁻¹) and vinyl C-H out-of-plane bends.
  • Mass Spectrometry : Confirms molecular weight (C₃₁H₂₇NO, MW 429.55) via ESI-TOF .

Q. What safety protocols are recommended for laboratory handling?

Personal protective equipment (PPE) includes nitrile gloves, safety goggles, and lab coats. Engineering controls like fume hoods and local exhaust ventilation minimize inhalation risks. Emergency eyewash stations and safety showers must be accessible. Dust respirators are advised during solid-phase handling .

Q. What are the primary research applications of this compound?

It serves as a fluorescent whitening agent due to its extended π-conjugation and blue-light emission. Applications include studying photophysical properties in polymers and organic electronics, such as OLEDs or solar cells .

Advanced Research Questions

Q. How can fluorescence quantum yield discrepancies across solvent systems be resolved?

Systematic studies should:

  • Use standardized reference compounds (e.g., quinine sulfate in H₂SO₄).
  • Employ time-resolved fluorescence spectroscopy to differentiate solvent relaxation effects.
  • Control solvent polarity (e.g., toluene vs. DMSO) and hydrogen-bonding capacity to isolate intrinsic emission properties .

Q. What structural features enhance its efficacy as a fluorescent whitening agent?

The conjugated π-system across benzoxazole rings and vinyl linkages enables UV absorption (λmax ~350 nm) and emission. Modifications like electron-donating groups (e.g., -OCH₃) on aryl rings or steric hindrance (tert-butyl groups) improve photostability. Computational modeling (TD-DFT) predicts electronic transitions for targeted synthesis .

Q. How do intermolecular interactions in the crystal structure affect solid-state fluorescence?

SC-XRD reveals π-π stacking (3.5–4.0 Å spacing) and weak C-H···O hydrogen bonds. Tight packing may cause aggregation-caused quenching (ACQ), while bulky tert-butyl groups reduce intermolecular interactions, enhancing emission efficiency. Crystal engineering strategies (e.g., co-crystallization) can optimize solid-state performance .

Q. What experimental approaches evaluate photostability in polymer matrices?

  • Accelerated Aging : UV chambers (QUV testers) with controlled irradiance (0.5–1.0 W/m²) and temperature (50°C).
  • Post-Exposure Analysis : FTIR detects degradation (e.g., carbonyl formation), while fluorescence microscopy maps spatial integrity.
  • Benchmarking : Compare against commercial stabilizers (e.g., Tinuvin 326) for relative performance .

Q. How can computational methods predict electronic transitions for targeted applications?

Time-dependent density functional theory (TD-DFT) calculates HOMO-LUMO gaps and excited-state dynamics. Solvent effects are modeled using polarizable continuum models (PCM). Validation via experimental UV-Vis and emission spectra ensures accuracy .

Q. What tiered strategies assess environmental risks in the absence of ecotoxicity data?

  • Phase I : QSAR models predict persistence (e.g., EPI Suite) and bioaccumulation potential.
  • Phase II : OECD 301 (biodegradability), 305 (bioaccumulation in fish), and 201/202 (aquatic toxicity).
  • Phase III : Microcosm studies simulate environmental fate in soil/water systems .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Tert-butyl-2-(2-(4-(2-(5-tert-butylbenzoxazol-2-YL)vinyl)phenyl)vinyl)benzoxazole
Reactant of Route 2
Reactant of Route 2
5-Tert-butyl-2-(2-(4-(2-(5-tert-butylbenzoxazol-2-YL)vinyl)phenyl)vinyl)benzoxazole

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